In-Depth Technical Guide to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
In-Depth Technical Guide to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
CAS Number: 156304-02-8
This technical guide provides a comprehensive overview of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its chemical properties, a validated synthesis protocol, and the broader context of its significance in the field of fluorinated pharmaceuticals.
Compound Properties
A summary of the key quantitative data for 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is presented in the table below.
| Property | Value |
| CAS Number | 156304-02-8 |
| Molecular Formula | C₁₃H₂₄FNSi |
| Molecular Weight | 241.42 g/mol |
Synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
The synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole is achieved through a targeted electrophilic fluorination of a silyl-protected pyrrole precursor. The established method involves a bromine-lithium exchange followed by quenching with an electrophilic fluorine source.[1]
Experimental Protocol
The following protocol is based on the successful synthesis of the target compound as a model for the fluorination of functionalized pyrroles.[1]
Materials:
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3-Bromo-1-(triisopropylsilyl)pyrrole
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n-Butyllithium (n-BuLi) in hexane (2.5 M solution)
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N-Fluorobenzenesulfonimide (NFSI)
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Anhydrous Tetrahydrofuran (THF)
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Dilute Hydrochloric Acid (HCl)
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Ethyl Acetate (EtOAc)
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Brine
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Magnesium Sulfate (MgSO₄)
Procedure:
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A solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.72 mmol) in anhydrous THF (7 mL) is prepared in a flame-dried flask under a nitrogen atmosphere.
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The solution is cooled to -78 °C using a dry ice/acetone bath.
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n-Butyllithium (1.1 equivalents, 1.89 mmol, 0.76 mL of a 2.5 M solution in hexane) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 30 minutes to facilitate the bromine-lithium exchange, forming the lithiopyrrole intermediate.
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A solution of N-fluorobenzenesulfonimide (1.2 equivalents, 2.06 mmol, 650 mg) in anhydrous THF (3 mL) is added in one portion to the reaction mixture at -78 °C.
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The reaction is stirred for an additional 30 minutes at -78 °C.
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The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched by the addition of dilute hydrochloric acid.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
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The crude product is purified by an appropriate method (e.g., column chromatography) to afford 3-fluoro-1-(triisopropylsilyl)pyrrole in a reported yield of 50%.[1]
Synthesis Workflow Diagram
Role in Drug Development and Signaling Pathways
While specific studies on the biological activity of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole are not extensively documented, the introduction of fluorine into pyrrole-containing molecules is a well-established strategy in drug discovery.
The pyrrole ring is a core structure in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Fluorination can significantly enhance the therapeutic potential of these compounds by:
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Modulating Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
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Altering Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and conformation, which in turn affects its absorption, distribution, and binding affinity to target proteins.
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Enhancing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.
The triisopropylsilyl (TIPS) group in the target compound serves as a protecting group for the pyrrole nitrogen, which is a common strategy in multi-step organic syntheses to prevent unwanted side reactions. The fluorinated pyrrole core, once deprotected, can be further functionalized to generate a library of novel compounds for biological screening.
General Signaling Pathway Implication for Fluorinated Pyrroles
The diagram below illustrates a generalized concept of how a fluorinated pyrrole-based drug candidate might interact with a biological system, leading to a therapeutic effect. The specific pathway would depend on the overall structure of the final drug molecule.
